(R)-4-Amino-3-phenylbutanoic acid
Übersicht
Beschreibung
®-4-Amino-3-phenylbutanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a phenyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the desired enantiomer is obtained. Another method includes the use of starting materials such as phenylalanine, which undergoes a series of chemical reactions including protection, activation, and deprotection steps to yield the target compound .
Industrial Production Methods
In industrial settings, the production of ®-4-Amino-3-phenylbutanoic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Amino-3-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: The reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can be substituted with other functional groups using reagents like halides or sulfonates
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
®-4-Amino-3-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of ®-4-Amino-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a neurotransmitter analog, binding to receptors and modulating signal transduction pathways. This interaction can influence various physiological processes, including neurotransmission and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to ®-4-Amino-3-phenylbutanoic acid include other chiral amino acids and their derivatives, such as:
- (S)-4-Amino-3-phenylbutanoic acid
- Phenylalanine
- Tyrosine
- Tryptophan
Uniqueness
What sets ®-4-Amino-3-phenylbutanoic acid apart from these similar compounds is its specific chiral configuration and the presence of both an amino group and a phenyl group. This unique structure allows it to participate in distinct chemical reactions and biological interactions, making it a valuable compound in various research and industrial applications .
Biologische Aktivität
(R)-4-Amino-3-phenylbutanoic acid, commonly known as Phenibut , is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). It is primarily recognized for its anxiolytic and neuroprotective properties, acting as a GABA_B receptor agonist. This article explores its biological activity, pharmacodynamics, therapeutic applications, and associated case studies.
Overview of Phenibut
Phenibut was first synthesized in the 1960s in Russia and has since been used clinically for treating anxiety, insomnia, and stuttering. Despite its efficacy, it is not approved for medical use in many countries, including the United States and those in the European Union. Its primary mechanism of action involves modulation of GABA_B receptors, although it also exhibits activity at GABA_A and dopamine receptors .
Pharmacodynamics
Phenibut's pharmacological profile is characterized by its binding affinity to various receptors:
Compound | GABA_B (IC50 μM) | GABA_A (IC50 μM) | α2δ (K_i μM) |
---|---|---|---|
GABA | 0.08 | 0.12 | - |
Baclofen | 0.13 | >100 | 6 |
(R)-Phenibut | 9.6 | >100 | 23 |
(S)-Phenibut | >100 | >100 | 39 |
Gabapentin | >100 | - | 0.05 |
From this table, it is evident that (R)-Phenibut has a significantly higher affinity for GABA_B receptors compared to its (S) counterpart, which is largely inactive .
Anxiolytic Activity
Phenibut's anxiolytic effects are primarily mediated through its action on GABA_B receptors. Animal studies have demonstrated that it reduces anxiety-like behaviors in models such as the elevated plus maze and open field tests. The effective concentration for these effects typically ranges from 100 to 400 μM in vitro .
Neuroprotective Effects
Research indicates that Phenibut may offer neuroprotective benefits through its ability to modulate neurotransmitter release and reduce excitotoxicity. This property is particularly relevant in conditions like traumatic brain injury and neurodegenerative diseases .
Pain Relief
Both enantiomers of Phenibut have shown to exert analgesic effects comparable to gabapentin, particularly through their action on voltage-dependent calcium channels. This suggests potential applications in managing chronic pain conditions .
Case Studies
A review of clinical cases involving Phenibut highlights both therapeutic benefits and risks associated with its use:
Case Number | Age/Sex | Symptoms | Comorbidity | Phenibut Exposure |
---|---|---|---|---|
1 | 33/F | Sedation and myoclonic jerking | Opioid abuse | Not reported |
2 | 23/M | Lethargy | Substance abuse | Not reported |
3 | 59/F | Lethargy and tonic–clonic seizure | Anxiety and chronic pain | Not reported |
These cases illustrate the potential for acute toxicity associated with Phenibut, particularly when used alongside other substances .
Eigenschaften
IUPAC Name |
(3R)-4-amino-3-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFOCGYVTAOKAJ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35568-36-6 | |
Record name | 4-Amino-3-phenylbutyric acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035568366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-AMINO-3-PHENYLBUTYRIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4YG4PU0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.